molecular formula C13H21NO B10840515 3,3-Di(pent-4-enyl)azetidin-2-one

3,3-Di(pent-4-enyl)azetidin-2-one

Cat. No.: B10840515
M. Wt: 207.31 g/mol
InChI Key: RZYCKKZEBQDDLK-UHFFFAOYSA-N
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Description

3,3-di(pent-4-enyl)azetidin-2-one is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-di(pent-4-enyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,3-di(pent-4-enyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidin-2-one derivatives.

Scientific Research Applications

3,3-di(pent-4-enyl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-di(pent-4-enyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to reduced cellular activity or proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-di(pent-4-enyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3,3-bis(pent-4-enyl)azetidin-2-one

InChI

InChI=1S/C13H21NO/c1-3-5-7-9-13(10-8-6-4-2)11-14-12(13)15/h3-4H,1-2,5-11H2,(H,14,15)

InChI Key

RZYCKKZEBQDDLK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1(CNC1=O)CCCC=C

Origin of Product

United States

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